
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as N-(4-chlorophenylsulfonyl)-3-nitro-4-propoxybenzamide or N-(4-chlorophenylsulfonyl)-3-nitro-4-propoxybenzamide.
Applications De Recherche Scientifique
Synthesis of Thermally Stable Polymers
The synthesis and development of thermally stable polymers is a significant application. For instance, aromatic poly(imide amide benzimidazole) copolymers were synthesized using a process that involves the reaction of dinitrobenzidine with m-chlorophenyl acid, forming a monomer with dicarboxylic acid end groups. These polymers exhibit high glass-transition temperatures and thermal stability, making them suitable for applications requiring materials resistant to high temperatures (Wang & Wu, 2003).
Anticancer Activity
Compounds bearing the sulfonamide fragment have shown potential in anticancer activity. A study synthesizing new sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, explored their in vitro anticancer activity against various cancer cell lines. These compounds exhibited significant reduction in cell proliferation and induced pro-apoptotic gene expression, highlighting their potential as therapeutic agents against cancer (Cumaoğlu et al., 2015).
Environmental Pollutant Degradation
The compound's structural analogs have also been investigated for their ability to degrade environmental pollutants. For example, chlorophenols, nitrophenols, and sulfonamide antibiotics were efficiently degraded by laccase isoenzymes from Pleurotus ostreatus. This study demonstrates the potential of using such compounds in environmental biotechnology for pollutant removal, contributing to cleaner water and soil environments (Zhuo et al., 2018).
Synthesis of Drug Candidates
The synthesis of drug candidates for diseases like Alzheimer’s is another area of application. A series of N-substituted derivatives were synthesized to evaluate new drug candidates, demonstrating the compound's relevance in medicinal chemistry and drug development. Such studies underscore the potential of sulfonamide derivatives in creating effective treatments for neurodegenerative diseases (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIMSGFDAEPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

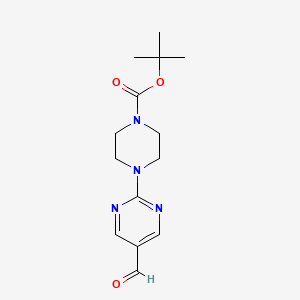
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)
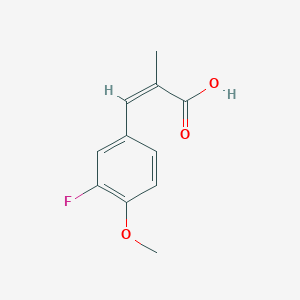
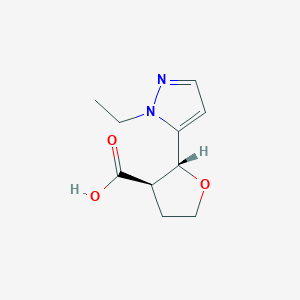
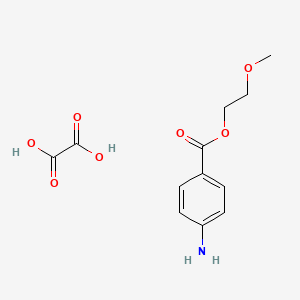
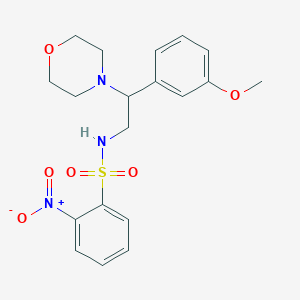

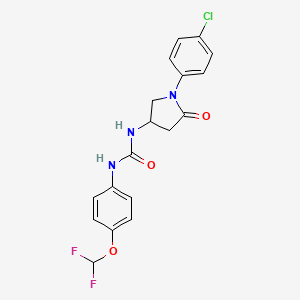

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)